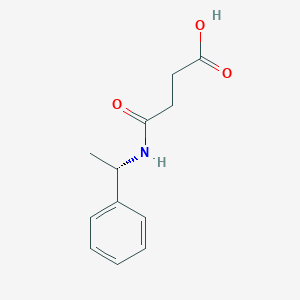

(S)-(-)-N-(1-Phenylethyl)succinamic acid

Description

The exact mass of the compound (S)-(-)-N-(1-Phenylethyl)succinamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(-)-N-(1-Phenylethyl)succinamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-N-(1-Phenylethyl)succinamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEKFTPKHWMMIP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237828 | |

| Record name | 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21752-34-1 | |

| Record name | 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21752-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-Oxo-4-((1-phenylethyl)amino)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-oxo-4-[(1-phenylethyl)amino]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (S)-(-)-N-(1-Phenylethyl)succinamic Acid

High-Purity Chiral Resolving Agents in Drug Development

Executive Summary

(S)-(-)-N-(1-Phenylethyl)succinamic acid (CAS: 21752-34-1) represents a critical class of chiral auxiliaries used in the resolution of racemic mixtures, particularly in the pharmaceutical industry where enantiomeric purity is non-negotiable. This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, synthetic pathways, and application protocols. Unlike standard reagents, the efficacy of this compound relies heavily on the precise stoichiometry of its amide bond formation and the subsequent stability of its diastereomeric salts.

Physicochemical Profile & Molecular Weight

The precise molecular weight is the fundamental constant for all stoichiometric calculations in resolution protocols. Variations in calculated equivalents can lead to poor enantiomeric excess (ee) yields.

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | 4-oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | Formal nomenclature |

| Common Name | (S)-(-)-N-(1-Phenylethyl)succinamic acid | |

| CAS Number | 21752-34-1 | Specific to (S)-isomer |

| Molecular Formula | C₁₂H₁₅NO₃ | |

| Molecular Weight | 221.25 g/mol | Based on standard atomic weights |

| Melting Point | 100–104 °C | Indicator of purity |

| Optical Rotation | [α]²⁴/D −111° | c = 2 in ethanol |

| Solubility | Soluble in Ethanol, Methanol; Sparingly in Water | Critical for recrystallization |

Elemental Mass Breakdown

For high-precision mass spectrometry (HRMS) validation:

-

Carbon (C): 12 atoms × 12.011 = 144.132 Da

-

Hydrogen (H): 15 atoms × 1.008 = 15.120 Da

-

Nitrogen (N): 1 atom × 14.007 = 14.007 Da

-

Oxygen (O): 3 atoms × 15.999 = 47.997 Da

-

Exact Mass: 221.1052 Da (Monoisotopic)

Synthetic Pathway & Mechanism

The synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid is a nucleophilic acyl substitution where the chiral amine attacks the cyclic anhydride. This reaction is preferred over acid chloride methods due to the "atom economy" and the avoidance of HCl byproducts, which simplifies purification.

Reaction Mechanism

The driving force is the relief of ring strain in the succinic anhydride upon nucleophilic attack by the primary amine of (S)-(-)-1-phenylethylamine.

Figure 1: Nucleophilic ring-opening mechanism for the synthesis of the target succinamic acid.

Experimental Protocol: Synthesis from Anhydride

Safety Note: Perform all steps in a fume hood. Succinic anhydride is an irritant.

-

Preparation: Dissolve 1.0 equivalent of succinic anhydride in anhydrous Dichloromethane (DCM) or Toluene. Ensure the system is moisture-free to prevent hydrolysis of the anhydride to succinic acid.

-

Addition: Add 1.0 equivalent of (S)-(-)-1-phenylethylamine dropwise at 0°C. The reaction is exothermic; temperature control is vital to prevent side reactions (imide formation).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The product, being an acid, often precipitates from non-polar solvents or can be extracted.

-

Workup:

-

If precipitate forms: Filter and wash with cold solvent.

-

If in solution: Wash with 1N HCl (to remove unreacted amine) followed by water. Dry organic layer over MgSO₄.

-

-

Recrystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to maximize optical purity. Target MP: 100–104°C.

Analytical Validation (Quality Control)

Trusting the label is insufficient for GMP environments. You must validate the identity and purity of the resolving agent before use.

Validation Workflow

-

H-NMR (Proton NMR):

-

Look for the amide doublet (NH) around 6.0–8.0 ppm.

-

Confirm the chiral center proton (quartet) and the methyl doublet characteristic of the phenylethyl group.

-

Verify the succinic backbone (two triplets or a multiplet around 2.4–2.6 ppm).

-

-

Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess (>99% ee required).

-

Titration: Acid-base titration with NaOH using phenolphthalein to confirm free carboxylic acid content (Assay >98%).

Application: Chiral Resolution of Racemic Bases

The primary utility of (S)-(-)-N-(1-Phenylethyl)succinamic acid is as a resolving agent. It contains a free carboxylic acid capable of forming diastereomeric salts with racemic amines (bases).

The Resolution Logic

Unlike enantiomers, which have identical physical properties (except optical rotation), diastereomeric salts have different solubilities.[1] This difference allows for separation via fractional crystallization.

Figure 2: Workflow for resolving a racemic amine using (S)-(-)-N-(1-Phenylethyl)succinamic acid.

Step-by-Step Resolution Protocol

-

Stoichiometry: Mix 1.0 eq of Racemic Base with 0.5 to 1.0 eq of (S)-Succinamic Acid in hot ethanol.

-

Note: Using 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first crop as the resolving agent targets the matching enantiomer specifically.

-

-

Crystallization: Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.

-

Filtration: Collect crystals. These are the diastereomeric salt of the (S)-acid and one enantiomer of your base.

-

Liberation: Suspend the salt in water, basify with NaOH (pH > 12), and extract the now-free chiral amine with DCM or Ether.

-

Recycle: The resolving agent (succinamic acid) remains in the aqueous layer as the sodium salt. It can be recovered by acidification (HCl) and filtration.

References

-

Sigma-Aldrich. (S)-(−)-N-(1-Phenylethyl)succinamic acid Product Specification. Retrieved from

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24869856, (S)-(-)-N-(1-Phenylethyl)succinamic acid. Retrieved from

- Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. John Wiley & Sons. (Foundational text on resolution via diastereomeric salts).

- Kozma, D. (2001).CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for solvent selection in resolutions).

-

Amerigo Scientific. (R)-(+)-N-(1-Phenylethyl)succinamic acid Properties. (Comparative data for the enantiomer). Retrieved from

Sources

Technical Guide: Synthesis & Application of (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Executive Summary

(S)-(-)-N-(1-Phenylethyl)succinamic acid (CAS: 21752-34-1) represents a critical class of chiral resolving agents and chiral auxiliaries . Structurally, it combines a rigid succinic backbone with a chiral 1-phenylethylamine moiety. Its primary utility lies in the optical resolution of racemic bases and as a building block in asymmetric synthesis.

This guide moves beyond standard textbook descriptions to provide a robust, scalable, and self-validating protocol for synthesizing this compound with high enantiomeric excess (>99% ee). It prioritizes modern solvent selection (replacing carcinogenic benzene from historical literature) and emphasizes mechanistic understanding for troubleshooting.

Part 1: The Chemical Architecture & Strategic Utility

The synthesis relies on the desymmetrization of succinic anhydride. Because succinic anhydride is achiral and symmetrical, the introduction of the chiral amine (S)-(-)-1-phenylethylamine creates a new chiral entity without the need for complex asymmetric catalysis.

Key Strategic Advantages:

-

Atom Economy: The reaction is an addition reaction (ring-opening), resulting in 100% atom economy with no leaving groups.

-

Self-Purification: The product typically crystallizes out of the reaction matrix, driving the equilibrium forward and simplifying workup.

-

Bifunctional Utility: The resulting molecule possesses a free carboxylic acid tail (for salt formation/resolution) and a chiral amide center (for steric differentiation).

Part 2: Mechanistic Pathway

The formation of (S)-(-)-N-(1-Phenylethyl)succinamic acid proceeds via a nucleophilic acyl substitution mechanism, specifically a ring-opening aminolysis.

Reaction Logic[1]

-

Nucleophilic Attack: The lone pair on the nitrogen of (S)-1-phenylethylamine attacks one of the carbonyl carbons of the succinic anhydride.

-

Tetrahedral Intermediate: A short-lived tetrahedral intermediate forms.

-

Ring Opening: The internal ester bond breaks, relieving ring strain and generating the free carboxylate/carboxylic acid.

-

Proton Transfer: Rapid proton transfer stabilizes the amide and the carboxylic acid.

Mechanistic Visualization[1]

Figure 1: Kinetic pathway of the aminolysis of succinic anhydride. The reaction is driven by the relief of ring strain and the formation of the stable amide bond.

Part 3: Optimized Synthetic Protocol

Historical Note: Early literature (e.g., Fieser) often utilized benzene. Do not use benzene. It is a Group 1 carcinogen. This protocol substitutes Toluene or DCM (Dichloromethane) , which offer similar solubility profiles with improved safety profiles.

Reagents & Materials

| Component | Stoichiometry | Role | Notes |

| Succinic Anhydride | 1.0 equiv | Electrophile | Must be dry/white crystals.[1] Hydrolyzed material (acid) will not react. |

| (S)-(-)-1-Phenylethylamine | 1.0 equiv | Nucleophile/Chiral Source | High optical purity (>99%) is required. |

| Dichloromethane (DCM) | Solvent (10 mL/g) | Medium | Anhydrous preferred to prevent hydrolysis. |

| Toluene | Alternative Solvent | Medium | Better for direct crystallization. |

Step-by-Step Methodology

1. Preparation of Electrophile Solution

-

Action: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2 or N2 line), dissolve 10.0 g (100 mmol) of Succinic Anhydride in 100 mL of DCM.

-

Observation: The solution may be slightly cloudy initially but should clarify or remain a fine suspension.

-

Why: DCM is chosen for its low boiling point (easy removal) and good solubility for the anhydride but poor solubility for the product (facilitating precipitation).

2. Controlled Addition (The Critical Step)

-

Action: Cool the solution to 0–5°C using an ice bath.

-

Action: Add 12.1 g (12.8 mL, 100 mmol) of (S)-(-)-1-phenylethylamine dropwise over 20–30 minutes.

-

Control: Monitor internal temperature. Do not allow it to exceed 20°C.

-

Why: The reaction is exothermic . Rapid addition can lead to local overheating, potentially causing side reactions (though rare with this specific chemistry) or solvent boiling.

3. Reaction Propagation

-

Action: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 2–4 hours.

-

Observation: A heavy white precipitate should form. This is the target succinamic acid.

-

Self-Validation: If the solution remains clear, the product has not precipitated. Add a non-polar co-solvent (Hexane or Diethyl Ether) to induce precipitation.

4. Isolation & Purification[1][2][3]

-

Action: Filter the white solid using a Büchner funnel under vacuum.

-

Action: Wash the filter cake with cold DCM (2 x 20 mL) followed by cold Hexane (2 x 20 mL).

-

Action: Dry the solid in a vacuum oven at 40°C for 6 hours.

-

Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water or pure Ethyl Acetate.

Part 4: Characterization & Validation

To ensure the integrity of the synthesis, compare your isolated product against these established physicochemical standards.

Physicochemical Properties Table[4][5][6][7]

| Parameter | Specification | Validation Method |

| Appearance | White crystalline solid | Visual Inspection |

| Melting Point | 100 – 104 °C | Capillary MP Apparatus [1] |

| Optical Rotation | Polarimeter [1] | |

| Yield | > 90% | Gravimetric |

| Solubility | Soluble in EtOH, Base; Insoluble in Hexane | Solubility Test |

Spectral Validation (Self-Validation)

-

IR Spectroscopy: Look for two distinct carbonyl stretches:

-

~1690–1710 cm⁻¹ (Carboxylic Acid C=O)

-

~1640–1650 cm⁻¹ (Amide I band)

-

Absence: The anhydride doublet (1780/1860 cm⁻¹) must be absent.

-

-

1H NMR (DMSO-d6):

- 12.0 (s, 1H, -COOH)

- 8.3 (d, 1H, -NH)

- 4.9 (m, 1H, Chiral CH)

- 2.3-2.4 (m, 4H, Succinic CH2-CH2)

- 1.3 (d, 3H, Methyl group)

Part 5: Application in Chiral Resolution

The primary value of (S)-(-)-N-(1-Phenylethyl)succinamic acid is its ability to resolve racemic bases (e.g., racemic amines or alkaloids) through Diastereomeric Salt Formation .

Resolution Workflow

Figure 2: Workflow for using the synthesized acid to resolve a racemic amine. The difference in solubility between the diastereomeric salts allows for separation.[4]

Why this works

The (S)-acid reacts with a racemic base (

-

(S)-Acid

(+)-Base -

(S)-Acid

(-)-Base[5]

These are diastereomers , not enantiomers. Consequently, they possess different physical properties (solubility, lattice energy), allowing one to crystallize preferentially [2].

References

-

Sigma-Aldrich. (S)-(-)-N-(1-Phenylethyl)succinamic acid Product Sheet. Catalog No. 461431. Accessed 2023.[6][7]

-

Siedlecka, R. (2013).[6] "Recent Developments in Optical Resolution." Tetrahedron: Asymmetry. (Discusses the general principles of using chiral acids for amine resolution).

- Vogel, A.I.Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

ChemicalBook. (S)-N-(1-Phenylethyl)succinamic acid Properties.

Sources

- 1. prepchem.com [prepchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (S)-(-)-N-(1-Phenylethyl)succinamic acid 98 21752-34-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-archives.org [beilstein-archives.org]

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-(-)-N-(1-Phenylethyl)succinamic Acid

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of (S)-(-)-N-(1-Phenylethyl)succinamic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles and practical methodologies for the preparation of this chiral molecule. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the process.

Introduction: The Significance of Chiral Succinamic Acids

(S)-(-)-N-(1-Phenylethyl)succinamic acid is a chiral molecule of significant interest in organic synthesis, particularly as a resolving agent for racemic mixtures.[1] Its structure incorporates a chiral amine, (S)-(-)-1-phenylethylamine, and a dicarboxylic acid moiety derived from succinic acid. This combination of functionalities allows for the formation of diastereomeric salts with other chiral molecules, which can then be separated based on their differing physical properties, such as solubility. The ability to isolate single enantiomers is a critical step in the development of many pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[2]

The synthesis of N-substituted succinamic acids is a well-established transformation in organic chemistry, typically involving the acylation of an amine with succinic anhydride.[3][4] This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the succinic anhydride ring and the formation of an amide and a carboxylic acid group.[3]

This guide will provide a detailed, field-proven protocol for the synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid, along with methods for its purification and comprehensive characterization.

Synthetic Pathway and Mechanistic Rationale

The synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid is achieved through the direct reaction of (S)-(-)-1-phenylethylamine with succinic anhydride.

Reaction Scheme:

The underlying mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the chiral amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This results in the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of a carbon-oxygen bond, and a proton transfer from the nitrogen to the newly formed carboxylate anion yields the final succinamic acid product. The stereochemistry of the chiral center in (S)-(-)-1-phenylethylamine is retained throughout this process as the reaction does not occur at the chiral carbon.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful execution of each step is confirmed by the expected physical and analytical outcomes.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Source |

| (S)-(-)-1-Phenylethylamine | 121.18 | >99% | Commercial Supplier |

| Succinic anhydride | 100.07 | >99% | Commercial Supplier |

| Toluene | 92.14 | Anhydrous | Commercial Supplier |

| Diethyl ether | 74.12 | Anhydrous | Commercial Supplier |

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.10 mol) of succinic anhydride in 100 mL of anhydrous toluene.[4] Gently warm the mixture to approximately 50-60 °C to ensure complete dissolution.

-

Addition of Amine: In a separate beaker, prepare a solution of 12.1 g (0.10 mol) of (S)-(-)-1-phenylethylamine in 50 mL of anhydrous toluene. Slowly add the amine solution to the stirred succinic anhydride solution over a period of 30 minutes. An exothermic reaction will occur, and a white precipitate of the product will begin to form.[4]

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the reaction goes to completion.

-

Isolation of Crude Product: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Purification by Recrystallization:

The crude (S)-(-)-N-(1-Phenylethyl)succinamic acid can be purified by recrystallization to obtain a product of high purity.

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.

-

Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization of (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Comprehensive characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Physical Properties:

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 100-104 °C |

| Optical Rotation [α]D | -111° (c=2 in ethanol) |

Note: The expected values are based on data from commercial suppliers.

Spectroscopic Analysis:

-

1H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the phenyl group, the methine proton of the phenylethyl group, the methyl protons, and the methylene protons of the succinyl moiety. The integration of these peaks should correspond to the number of protons in the structure.

-

13C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of (S)-(-)-N-(1-Phenylethyl)succinamic acid.

Caption: Synthetic and purification workflow for (S)-(-)-N-(1-Phenylethyl)succinamic acid.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis, purification, and characterization of (S)-(-)-N-(1-Phenylethyl)succinamic acid. By following the detailed experimental protocol and understanding the underlying chemical principles, researchers can confidently prepare this valuable chiral compound for its applications in stereochemistry and drug development. The emphasis on self-validating steps and comprehensive characterization ensures the integrity of the final product.

References

-

Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. 2023-01-31. Link

-

MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. 2021-12-22. Link

-

PrepChem.com. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Link

-

Sigma-Aldrich. (S)-(−)-N-(1-Phenylethyl)succinamic acid. Link

-

BOC Sciences. CAS 21752-34-1 (S)-(-)-N-(1-PHENYLETHYL)SUCCINAMIC ACID.

-

Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. 2015-02-02. Link

Sources

Technical Guide: Research Frontiers for (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Executive Summary

(S)-(-)-N-(1-Phenylethyl)succinamic acid represents a "privileged" chiral platform bridging the gap between classical organic synthesis and modern supramolecular chemistry. While historically utilized as a resolving agent for racemic bases, its unique structural features—combining a rigid chiral center, a hydrogen-bond-donating amide, and a proton-donating carboxylic acid—position it as a high-value candidate for advanced crystal engineering and medicinal chemistry. This guide outlines the technical roadmap for leveraging this molecule beyond simple resolution, focusing on its potential as a supramolecular synthon and a pharmacophore precursor.

Part 1: Chiral Resolution & Diastereomeric Salt Crystallization

The primary established utility of (S)-(-)-N-(1-Phenylethyl)succinamic acid is its role as an acidic resolving agent. Unlike simple tartaric acid derivatives, the incorporation of the bulky phenylethyl group provides steric discrimination essential for resolving sterically hindered bases.

Mechanism of Chiral Recognition

The resolution efficiency stems from the formation of diastereomeric salts. The (S)-succinamic acid derivative utilizes a "two-point" recognition motif:

-

Ionic Interaction: Proton transfer from the carboxylic acid to the amine base.

-

Hydrogen Bonding Network: The amide moiety acts as a directional H-bond donor/acceptor, creating rigid supramolecular chains that differ significantly in lattice energy between the

and

The "Dutch Resolution" Potential

Research indicates that using families of structurally related resolving agents (Dutch Resolution) increases the probability of crystallization. (S)-(-)-N-(1-Phenylethyl)succinamic acid should be investigated as a mix-component with its structural analogs (e.g., maleamic or phthalamic derivatives) to induce nucleation in stubborn racemic mixtures.

Experimental Workflow: Resolution of a Racemic Base

The following protocol describes the resolution of a generic racemic amine (

Protocol:

-

Stoichiometry: Dissolve 10 mmol of racemic amine and 10 mmol of (S)-(-)-N-(1-Phenylethyl)succinamic acid in 50 mL of hot ethanol (or isopropanol).

-

Nucleation: Allow the solution to cool slowly to room temperature over 6 hours. If no precipitate forms, induce nucleation via seeding or slow evaporation.

-

Filtration: Isolate the crystals (typically the less soluble diastereomer).

-

Liberation: Treat the salt with 1M NaOH and extract the free amine with diethyl ether.

-

Recycling: Acidify the aqueous layer with HCl to precipitate and recover the resolving agent (Recyclability >90%).

Part 2: Crystal Engineering & Supramolecular Synthons

The crystal structure of N-(1-phenylethyl)succinamic acid reveals robust supramolecular synthons that are underutilized in materials science.

Supramolecular Motifs

Crystallographic data (Space group

-

Acid-Acid Homodimers: The carboxylic acid tails form cyclic

dimers, a reliable synthon for designing co-crystals. -

Amide Catemers: The amide groups form infinite hydrogen-bonded chains running parallel to the crystallographic axes.

Research Opportunity: Chiral Co-Crystals

Researchers should explore using this molecule as a chiral co-former to improve the solubility or bioavailability of achiral drugs (e.g., carbamazepine or itraconazole). The chiral environment provided by the succinamic acid can induce the formation of chiral co-crystals from achiral APIs, potentially offering new IP space and modified dissolution profiles.

Part 3: Medicinal Chemistry & Pharmacophore Development[1]

Beyond its role as a tool, the succinamic acid scaffold acts as a precursor to biologically active succinimides.

Succinimide Cyclization (Anticonvulsant Scaffold)

Heating (S)-(-)-N-(1-Phenylethyl)succinamic acid under dehydrating conditions (e.g., with acetic anhydride or thionyl chloride) yields N-(1-phenylethyl)succinimide .

-

Relevance: N-substituted succinimides are the core pharmacophore for anticonvulsant drugs (e.g., Ethosuximide).

-

Research Area: Synthesize derivatives with varying substituents on the succinyl ring to screen for anticonvulsant or MMP (Matrix Metalloproteinase) inhibitory activity.

Prodrug Design

The succinamic acid linkage can serve as a cleavable linker. Drug molecules containing an amine can be acylated with succinic anhydride to improve solubility, with the phenylethyl group serving as a model for lipophilic modification.

Part 4: Visualizations & Logic Pathways

Synthesis and Cyclization Pathway

The following diagram illustrates the synthesis of the resolving agent and its conversion to the pharmacologically relevant succinimide.

Figure 1: Synthetic pathway from commodity chemicals to the resolving agent and subsequent cyclization to the succinimide scaffold.

Chiral Resolution Workflow

This decision tree guides the researcher through the resolution process.

Figure 2: Logical flowchart for the resolution of racemic amines using (S)-(-)-N-(1-Phenylethyl)succinamic acid.

Part 5: Experimental Data Summary

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | 4-oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |

| Molecular Weight | 221.25 g/mol | |

| Melting Point | 100–104 °C | Sharp melting point indicates high purity |

| Optical Rotation | (c=2, Ethanol) | |

| Solubility | Soluble in EtOH, MeOH, Acetone | Sparingly soluble in cold water/hexane |

| pKa (Calc) | ~4.5 (Carboxylic acid) | Suitable for resolving bases with pKa > 6 |

References

-

Kozma, D., Larsen, S., & Ács, M. (1992).[1] Structure of (R)-N-(1-phenylethyl)succinamic acid at 110 K. Acta Crystallographica Section C, 48(12), 2182–2185.[1] Link

-

Sigma-Aldrich. (n.d.).[2][3] (S)-(−)-N-(1-Phenylethyl)succinamic acid Product Sheet. Retrieved from Sigma-Aldrich.[2][3] Link

-

Juaristi, E. (2020).[4] New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. Molecules, 25(21), 4874. (Contextual reference for PEA derivatives). Link

-

PubChem. (n.d.).[2][5] Succinamic Acid Structure and Biology. National Library of Medicine. Link

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. (S)-(-)-N,N-Dimethyl-1-phenylethylamine 97 17279-31-1 [sigmaaldrich.com]

- 3. (S)-(-)-N-(1-苯乙基)琥珀酰胺酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of (S)-(-)-N-(1-Phenylethyl)succinamic acid in different solvents

An In-Depth Technical Guide to the Solubility of (S)-(-)-N-(1-Phenylethyl)succinamic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of (S)-(-)-N-(1-Phenylethyl)succinamic acid. We will delve into the theoretical principles dictating its solubility based on its molecular structure and provide a robust, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility profile.

Introduction: The Significance of (S)-(-)-N-(1-Phenylethyl)succinamic acid

(S)-(-)-N-(1-Phenylethyl)succinamic acid, with the chemical formula C₁₂H₁₅NO₃, is a chiral molecule that incorporates a succinamic acid moiety and a phenylethyl group. Its structure features distinct polar and non-polar regions, which fundamentally control its interaction with different solvents. Understanding its solubility is paramount for applications such as:

-

Chiral Resolution: As a derivative of a chiral amine, it may be used in the separation of enantiomers.

-

Chemical Synthesis: Optimizing reaction conditions, solvent selection for reactions, and work-up procedures.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Drug Development: Predicting dissolution rates and bioavailability for potential pharmaceutical applications.

This guide will first establish a theoretical framework for predicting solubility and then provide a practical, step-by-step methodology for its empirical determination.

Theoretical Principles: A Molecular-Level Perspective on Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The foundational principle is that "like dissolves like," which means that substances with similar polarities and hydrogen bonding capabilities tend to be miscible[1][2][3].

Structural Analysis of (S)-(-)-N-(1-Phenylethyl)succinamic acid

To predict the solubility of (S)-(-)-N-(1-Phenylethyl)succinamic acid, we must first dissect its molecular structure into its functional components.

-

Polar (Hydrophilic) Regions : The molecule contains two key polar functional groups: a carboxylic acid (-COOH) and an amide (-CONH-) . Both groups are capable of acting as hydrogen bond donors (from the -OH and -NH protons) and hydrogen bond acceptors (at the carbonyl oxygens)[3][4]. These groups will readily interact with polar solvents.

-

Non-Polar (Hydrophobic) Region : The phenyl ring (C₆H₅) and the associated ethyl backbone represent a significant non-polar, hydrophobic portion of the molecule. This region interacts poorly with polar solvents but favorably with non-polar solvents through London dispersion forces[4][5].

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility in different classes of solvents:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. The molecule should exhibit moderate to good solubility in alcohols like methanol and ethanol, where the solvent's alkyl groups can interact with the non-polar phenyl ring while its hydroxyl group interacts with the acid and amide moieties. Its solubility in water is expected to be limited due to the large hydrophobic phenyl group. As a general rule, for every 5-6 carbon atoms, a polar functional group is needed to confer water solubility[5].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but do not donate hydrogen bonds. They can, however, accept hydrogen bonds and engage in strong dipole-dipole interactions. High solubility is expected in solvents like DMSO and DMF, which are effective at solvating both the polar and non-polar portions of molecules.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through weak London dispersion forces. Due to the strong intermolecular hydrogen bonding between the carboxylic acid and amide groups of the solute molecules (solute-solute interactions), significant energy is required to break them apart. Non-polar solvents cannot offer strong compensatory solute-solvent interactions. Therefore, the solubility is expected to be very low in solvents like hexane and toluene[2][6]. Dichloromethane may show partial solubility due to its moderate polarity[6].

-

Aqueous Acid/Base Solutions:

-

Basic pH (e.g., 5% NaOH, 5% NaHCO₃): The carboxylic acid group is acidic and will be deprotonated by a base to form a highly polar carboxylate salt (-COO⁻Na⁺). This ionic species is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility[7][8].

-

Acidic pH (e.g., 5% HCl): The molecule lacks a strong basic functional group. The amide nitrogen is generally non-basic due to resonance. Therefore, solubility in acidic aqueous solutions is not expected to be significantly different from its solubility in neutral water.

-

The following table summarizes the predicted solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water; Good in Alcohols | Balance between H-bonding with polar groups and hydrophobic interactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and ability to disrupt solute-solute H-bonds. |

| Non-Polar | Hexane, Toluene | Very Low | Weak solute-solvent interactions cannot overcome strong solute-solute H-bonds. |

| Aqueous Basic | 5% Sodium Hydroxide | High | Formation of a highly soluble carboxylate salt. |

| Aqueous Acidic | 5% Hydrochloric Acid | Low | No significant protonation to form a more soluble cationic species. |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution[9][10]. The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices

-

Use of Excess Solid: Ensures that the solution reaches true thermodynamic equilibrium, where the solvent is saturated with the solute[11].

-

Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility[12][13].

-

Equilibration Time: A sufficient duration of agitation (e.g., 24-48 hours) is necessary to ensure equilibrium is reached. This is verified by taking measurements at different time points (e.g., 24h and 48h) and confirming the concentration does not change[9][10].

-

Phase Separation: Filtration or centrifugation is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility[11]. Using a low-binding filter (e.g., PVDF) is recommended to prevent loss of solute via adsorption.

-

Quantitative Analysis: A validated analytical method, such as HPLC-UV, is required for accurately measuring the concentration of the dissolved solute in the supernatant.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of (S)-(-)-N-(1-Phenylethyl)succinamic acid (e.g., 10-20 mg) to a series of glass vials. The exact mass should be recorded. Ensure that solid remains visible after the solvent is added.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C ± 1 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium[14].

-

-

Phase Separation:

-

Allow the vials to stand undisturbed in the same temperature-controlled environment for at least 1 hour to allow larger particles to settle[12].

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter (e.g., PVDF or PTFE) into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

-

-

Analysis:

-

Prepare a series of calibration standards of the compound in the chosen solvent.

-

Dilute the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated HPLC-UV method.

-

Calculate the concentration of the solute in the original supernatant using the calibration curve and accounting for the dilution factor.

-

-

Validation:

-

For key solvents, repeat the experiment with a different equilibration time (e.g., 48 hours) to confirm that the measured solubility value is consistent, thereby verifying that equilibrium was achieved[9].

-

For aqueous solutions, measure the pH of the final saturated solution to ensure it was not significantly altered by the dissolved acidic compound[9].

-

Visualized Experimental Workflow

Data Reporting and Interpretation

The experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing the results, allowing for easy comparison across different solvent systems.

| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) | Final pH (Aqueous Only) |

| Deionized Water | Polar Protic | |||

| Methanol | Polar Protic | N/A | ||

| Ethanol | Polar Protic | N/A | ||

| Acetonitrile | Polar Aprotic | N/A | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | N/A | ||

| Dichloromethane (DCM) | Non-Polar (Moderately Polar) | N/A | ||

| Toluene | Non-Polar | N/A | ||

| n-Hexane | Non-Polar | N/A | ||

| 5% w/v HCl (aq) | Aqueous Acidic | |||

| 5% w/v NaHCO₃ (aq) | Aqueous Basic | |||

| 5% w/v NaOH (aq) | Aqueous Basic |

Interpretation: The collected data should be analyzed to confirm or refine the predictions made in Section 2. For instance, a high solubility value in 5% NaOH but a low value in water would experimentally confirm the acidic nature of the molecule and its impact on solubility. This empirical data is invaluable for making informed decisions in process development and formulation.

References

-

ResearchGate. (2021). Could I completely dissolve succinic acid in ether, dichloromethane, chloroform, or other solvents other than water, methanol or ethanol?[Link]

-

ResearchGate. (n.d.). Variation in solubility of succinic acid (S, g/{100 g solution}) in an ethanol–water mixture with temperature (T).[Link]

-

ResearchGate. (n.d.). Solubility data for succinic acid, obtained in the present work.[Link]

-

Korovina, N. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina. YouTube. [Link]

-

ResearchGate. (n.d.). Solubility of succinic acid in different aqueous solvent mixtures: Experimental measurement and thermodynamic modeling.[Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds.[Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[Link]

-

ResearchGate. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.[Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[Link]

-

Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds.[Link]

-

Chem LibreTexts. (2023). Solubility of Organic Compounds.[Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.[Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.[Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.[Link]

-

The Organic Chemistry Tutor. (2016). Intermolecular Forces - Hydrogen Bonding, Dipole-Dipole, Ion-Dipole, London Dispersion Interactions. YouTube. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid.[Link]

-

Solubility of Things. (n.d.). Introduction to Polarity.[Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.[Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[Link]

-

LOBA CHEMIE PVT. LTD. (2015). Material Safety Data Sheet SUCCINIC ACID.[Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Crystal Structure of (S)-(-)-N-(1-Phenylethyl)succinamic acid

This guide provides a comprehensive technical overview of the crystal structure of (S)-(-)-N-(1-Phenylethyl)succinamic acid, a compound of significant interest in the fields of chiral chemistry and pharmaceutical sciences. We will delve into its molecular architecture, the experimental methodologies for its characterization, and the implications of its structural features. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solid-state properties of chiral molecules.

Introduction: The Significance of Chiral Succinamic Acid Derivatives

(S)-(-)-N-(1-Phenylethyl)succinamic acid belongs to a class of chiral molecules that are pivotal in the separation of enantiomers, a critical process in the development of stereochemically pure pharmaceuticals.[1][2] The efficacy of many drugs is dependent on their specific three-dimensional arrangement, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[3] Compounds like (S)-(-)-N-(1-Phenylethyl)succinamic acid serve as chiral resolving agents.[2] Their ability to form diastereomeric salts with racemic mixtures allows for the separation of enantiomers through techniques like fractional crystallization.[2] A thorough understanding of the crystal structure of these resolving agents is paramount, as the solid-state packing and intermolecular interactions govern the efficiency and selectivity of the resolution process.

Synthesis and Crystal Growth

The synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid is typically achieved through the reaction of (S)-(-)-1-phenylethylamine with succinic anhydride.[4] This reaction is a straightforward nucleophilic acyl substitution where the amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring and the formation of the amic acid.

Proposed Synthetic Protocol

A plausible experimental procedure, adapted from the synthesis of a similar compound, succinanilic acid, is as follows:[4]

-

Dissolution: Dissolve succinic anhydride in a suitable warm solvent, such as benzene or toluene.

-

Addition of Amine: Slowly add a solution of (S)-(-)-1-phenylethylamine in the same solvent to the heated succinic anhydride solution.

-

Precipitation: The product, (S)-(-)-N-(1-Phenylethyl)succinamic acid, will precipitate out of the solution as a white solid due to its lower solubility.

-

Isolation and Purification: Cool the reaction mixture to maximize precipitation. The solid product can then be collected by filtration, washed with a small amount of cold solvent, and dried. Further purification can be achieved by recrystallization from an appropriate solvent to yield high-purity crystals suitable for X-ray diffraction studies.[4]

Crystal Growth Methodology

Obtaining single crystals of high quality is a prerequisite for X-ray diffraction analysis.[5] A common and effective method for growing crystals of organic compounds is slow evaporation:

-

Saturated Solution Preparation: Prepare a saturated solution of purified (S)-(-)-N-(1-Phenylethyl)succinamic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at a slightly elevated temperature.

-

Slow Evaporation: Loosely cover the container of the saturated solution to allow for the slow evaporation of the solvent at a constant temperature. This gradual increase in concentration will promote the formation of well-ordered single crystals over several days.

-

Crystal Selection: Carefully select a crystal with well-defined faces and no visible defects for mounting on the diffractometer.[5]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and unit cell dimensions.[6][7][8]

Experimental Workflow

The determination of a crystal structure follows a well-established workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystallographic Data for (S)-(-)-N-(1-Phenylethyl)succinamic Acid

The crystal structure of the enantiomer, (R)-N-(1-phenylethyl)succinamic acid, has been determined, and its crystallographic data are directly applicable to the (S)-enantiomer.[9] Enantiomers have identical crystal packing arrangements, with the only difference being the absolute configuration of the chiral center. The key crystallographic parameters are summarized in the table below.[9]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 14.3799 (7) Å |

| b | 5.0922 (7) Å |

| c | 16.4737 (11) Å |

| β | 108.717 (4)° |

| Volume | 1142 (2) ų |

| Z | 4 |

| T | 110 (1) K |

| R-factor | 0.035 |

Data obtained for the (R)-enantiomer at 110 K.[9]

Molecular and Crystal Structure Analysis

The crystal structure of N-(1-phenylethyl)succinamic acid reveals a fascinating arrangement of molecules held together by a network of hydrogen bonds.[9]

Molecular Conformation

The asymmetric unit of the crystal contains two crystallographically independent molecules that exhibit different conformations.[9] This conformational polymorphism is a notable feature of this crystal structure. Despite the conformational differences, the bond lengths and angles within the two independent molecules are identical.[9]

Caption: Key Moieties of the Title Compound.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a robust hydrogen-bonding network.[9] The carboxylic acid groups of two crystallographically independent molecules form a cyclic dimer through strong O-H···O hydrogen bonds.[9] This is a common motif in carboxylic acid crystal structures.

Furthermore, the amide groups participate in intermolecular hydrogen bonding, where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent, crystallographically equivalent molecule.[9] This interaction links the molecules into infinite chains that propagate along the b-axis of the crystal lattice.[9] This intricate network of hydrogen bonds contributes significantly to the stability of the crystal structure.

Applications in Drug Development and Chiral Separation

The primary application of (S)-(-)-N-(1-Phenylethyl)succinamic acid and its enantiomer is in the chiral resolution of racemic mixtures, particularly racemic acids.[1] The formation of diastereomeric salts with different solubilities is the basis for this separation.[2] The detailed knowledge of the crystal structure, especially the intermolecular interactions, provides invaluable insights into the mechanisms of chiral recognition at the molecular level. This understanding can guide the rational design of more efficient and selective resolving agents for the synthesis of enantiopure active pharmaceutical ingredients (APIs).

The succinic acid moiety itself is also utilized in pharmaceutical formulations as a pH buffering agent and to enhance the stability of biologic drugs.[10]

Conclusion

The crystal structure of (S)-(-)-N-(1-Phenylethyl)succinamic acid, as inferred from its enantiomer, showcases a complex and well-defined three-dimensional architecture stabilized by a network of hydrogen bonds. This detailed structural information is crucial for understanding its role as a chiral resolving agent and provides a solid foundation for the rational design of new materials for enantioselective separations. The methodologies outlined in this guide, from synthesis and crystal growth to single-crystal X-ray diffraction, represent the standard practices in the field of chemical crystallography for elucidating the solid-state structures of organic molecules.

References

-

(R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide. (2023). Preprints.org. Retrieved from [Link]

- Kozma, D., Larsen, S., & Ács, M. (1992). Structure of (R)-N-(1-phenylethyl)succinamic acid at 110 K.

-

Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved from [Link]

-

Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. Retrieved from [Link]

-

Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. Retrieved from [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

-

Single Crystal X-ray Diffraction. University of York. Retrieved from [Link]

-

Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). PrepChem.com. Retrieved from [Link]

-

Chiral resolution. Wikipedia. Retrieved from [Link]

-

N-(4-Isocyanophenyl)succinamic acid. (n.d.). PMC - NIH. Retrieved from [Link]

-

Succinic Acid Excipient GMP. Pfanstiehl. Retrieved from [Link]

-

Succinic Acid as a Renewable Precursor for the Synthesis of a Novel Bio-Based Diisocyanate. (2025). Polymat 2025. Retrieved from [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]

-

(R)-(+)-N-(1-Phenylethyl)succinamic acid (98%). Amerigo Scientific. Retrieved from [Link]

-

(a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... ResearchGate. Retrieved from [Link]

-

1-Phenylethyl radical. PubChem - NIH. Retrieved from [Link]

-

Succinic Acid: How is it obtained?. Typology. Retrieved from [Link]

-

N-(1-phenylethyl)acetamide. PubChem - NIH. Retrieved from [Link]

-

Applications and Uses of Succinic Acid. (2015). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. rigaku.com [rigaku.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Succinic Acid Excipient GMP - Pfanstiehl [pfanstiehl.com]

Methodological & Application

Application Note: Optical Resolution using (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Executive Summary

This guide details the protocol for utilizing (S)-(-)-N-(1-Phenylethyl)succinamic acid (CAS: 21752-34-1) as a resolving agent for racemic bases. Unlike common resolving agents like tartaric acid, this compound offers a unique structural motif combining a carboxylic acid for salt formation, an amide backbone for hydrogen bonding, and an aromatic ring for

This document covers the in-house synthesis of the resolving agent (to ensure cost-efficiency and high purity) and the step-by-step resolution protocol for target racemic amines.

Technical Profile & Mechanism

Chemical Identity

| Property | Specification |

| Compound Name | (S)-(-)-N-(1-Phenylethyl)succinamic acid |

| CAS Number | 21752-34-1 |

| Formula | |

| Molecular Weight | 221.25 g/mol |

| Melting Point | 100–104 °C |

| Optical Rotation | |

| Solubility | Soluble in Ethanol, Methanol, Acetone; Sparingly soluble in Water/Toluene.[3] |

Mechanism of Action

The resolution relies on the formation of diastereomeric salts .[1][2][4] When the (S)-acid reacts with a racemic base (

-

(S)-Acid

(R)-Amine (Salt A)[5] -

(S)-Acid

(S)-Amine (Salt B)

These diastereomers possess distinct lattice energies and solubilities.[1][2] The succinamic acid derivative is particularly effective because the amide linker restricts conformational freedom, creating a more rigid "chiral pocket" compared to flexible linear acids.[1][2]

Protocol A: Synthesis of the Resolving Agent

Rationale: While commercially available, this agent is easily synthesized in-house from inexpensive precursors, ensuring high optical purity (>99% ee) and reducing costs.

Reagents

-

Succinic Anhydride (1.0 equiv)

-

(S)-(-)-1-Phenylethylamine (1.0 equiv) - Must be optically pure.

-

Solvent: Dichloromethane (DCM) or Toluene (Green alternative to Benzene).[1][2]

Workflow Diagram

Figure 1: Synthesis pathway for (S)-(-)-N-(1-Phenylethyl)succinamic acid via anhydride opening.

Step-by-Step Procedure

-

Dissolution: Dissolve 10.0 g (100 mmol) of succinic anhydride in 150 mL of dry DCM (or Toluene) in a round-bottom flask.

-

Addition: Add 12.1 g (100 mmol) of (S)-(-)-1-phenylethylamine dropwise over 20 minutes while stirring. Note: The reaction is exothermic.

-

Reaction: Stir the mixture at room temperature for 2 hours. If using Toluene, heat to 60°C for 1 hour to ensure completion, then cool.[1][2]

-

Crystallization: The product usually precipitates as a white solid directly from the reaction mixture.[1][2] Cool the flask to 0–5°C for 1 hour to maximize yield.

-

Isolation: Filter the solid. Wash the filter cake with 20 mL of cold solvent.[1][2]

-

Drying: Dry under vacuum at 45°C.

Protocol B: Resolution of Racemic Amines

Rationale: This protocol uses the "Classical Resolution" approach (1.0 equiv).[1][2] For expensive amines, the "Pope and Peachey" method (0.5 equiv resolving agent + 0.5 equiv achiral acid) can be adapted.

Pre-requisites

-

(S)-Resolving Agent (Prepared above)

-

Solvents: Ethanol (EtOH), Methanol (MeOH), Acetone, Water.[1]

Solvent Screening (Small Scale)

Before scale-up, perform a screen with 100 mg of racemate:

-

Test solvents: EtOH (95%) , MeOH , Acetone , and EtOH/Water (9:1) .[1][2]

-

Dissolve in minimum hot solvent, cool to RT, then 4°C.

-

Success Criteria: Solid crystals form (not oil). If oil forms, switch to a less polar solvent or add a seed crystal.[1][2]

Scale-Up Resolution Workflow

Figure 2: Operational workflow for the resolution of racemic amines.

Step-by-Step Procedure

-

Salt Formation:

-

Crystallization:

-

Filtration:

-

Recrystallization (Purification):

-

Liberation of the Amine:

-

Recovery of Resolving Agent:

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| "Oiling Out" | Solvent too polar or concentration too high.[1][2] | Re-dissolve and add a non-polar co-solvent (e.g., Toluene or Hexane) to the hot solution.[1][2] |

| No Precipitate | High solubility of both salts.[1][2] | Evaporate 50% of solvent.[1][2] Cool to -20°C. Try Acetone or Ethyl Acetate.[1][2] |

| Low ee% | Co-crystallization (Eutectic formation).[1][2] | Perform a "Double Resolution": Recrystallize the salt once, then switch to a different solvent for the second recrystallization.[1][2] |

References

-

Sigma-Aldrich. (S)-(-)-N-(1-Phenylethyl)succinamic acid Product Specification. Link

-

PubChem. Succinanilic acid (Compound Summary). National Library of Medicine.[1][2] Link

-

ChemicalBook. (S)-(-)-N-(1-Phenylethyl)succinamic acid Properties and Safety. Link

-

Santa Cruz Biotechnology. (R)-(+)-N-(1-Phenylethyl)succinamic acid Data Sheet. (Reference for enantiomer properties). Link[9]

-

Ingersoll, A. W. Resolution of Racemic Bases. In Organic Reactions, Vol 2. (Classic text establishing the use of succinamic derivatives).[1][2]

Sources

- 1. N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Succinanilic acid | C10H11NO3 | CID 7598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(+)-N-(1-phenylethyl)succinamic acid [stenutz.eu]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (S)-(-)-N-(1-Phenylethyl)succinamic acid 98 21752-34-1 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. (R)-(+)-N-(1-Phenylethyl)succinamic acid | CAS 21752-33-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: Optical Resolution via Diastereomeric Salt Formation with (S)-(-)-N-(1-Phenylethyl)succinamic Acid

[1]

Executive Summary

This technical guide details the protocol for the optical resolution of racemic amines using (S)-(-)-N-(1-Phenylethyl)succinamic acid (hereafter referred to as (S)-PESA ).[1] Unlike rigid resolving agents (e.g., tartaric acid), (S)-PESA offers a unique combination of a flexible succinic linker and a bulky hydrophobic phenylethyl group.[1] This structural duality facilitates "induced fit" crystallization, often succeeding where classical rigid agents fail.[1] This guide covers agent preparation, solvent screening, salt crystallization, and enantiomer liberation.[1][2]

Chemical Basis & Mechanism

The success of (S)-PESA relies on its ability to form a supramolecular network with the target amine.[1] The resolution is driven by the solubility difference between the diastereomeric salts:

Key Structural Advantages[1]

-

Hydrogen Bonding: The amide moiety in PESA provides additional H-bond donor/acceptor sites, stabilizing the crystal lattice beyond simple ionic interactions.[1]

-

Pi-Pi Stacking: The phenyl ring facilitates interaction with aromatic amines.[1]

-

Monoprotic Character: Unlike tartaric acid (diprotic), PESA behaves as a monoprotic acid, simplifying stoichiometry calculations (1:1 molar ratio).[1]

Diagram 1: Resolution Workflow Logic

Caption: Workflow for diastereomeric salt resolution. Green path indicates the isolation of the less soluble diastereomer.

Pre-Requisite: Preparation of (S)-PESA

Note: While (S)-PESA is commercially available, in-house synthesis ensures high optical purity and reduces cost.[1]

Reaction: Succinic Anhydride + (S)-1-Phenylethylamine

-

Dissolution: Dissolve 1.0 eq of Succinic Anhydride in warm benzene or toluene (approx. 3 mL/g).

-

Addition: Add 1.0 eq of (S)-1-Phenylethylamine dropwise. The reaction is exothermic and rapid.[1]

-

Precipitation: The product usually precipitates immediately as a white solid.[1]

-

Purification: Filter and wash with cold toluene. Recrystallize from Ethanol/Water if necessary.[1]

-

Validation: Check melting point (~150°C) and specific rotation.

Protocol: Optical Resolution[2][4][5]

Phase A: Solvent Screening (The "Dutch" Method Approach)

Do not commit the entire batch immediately. Perform a screen using 100 mg of racemate in 4 mL vials.[1]

| Solvent System | Polarity Index | Comment |

| Ethanol (Abs) | 5.2 | Standard starting point. Promotes tight crystal lattices.[1] |

| Methanol | 5.1 | High solubility; good for very insoluble salts but may reduce yield.[1] |

| Isopropanol (IPA) | 3.9 | Good for inducing precipitation if EtOH fails.[1] |

| Acetone | 5.1 | Excellent for "oiling out" issues; often forms distinct crystals.[1] |

| EtOH : Water (9:1) | High | Water acts as a co-solvent to dissolve the salt, EtOH acts as anti-solvent on cooling. |

Screening Criteria:

-

Clear at Reflux: The salt must fully dissolve at boiling point.[1]

-

Crystals at RT: Solid must appear upon cooling to 20–25°C.[1]

-

No Gel: Avoid systems that form amorphous gels or oils.[1]

Phase B: Bulk Resolution (Step-by-Step)

Materials:

-

Racemic Amine (10 mmol)

-

(S)-PESA (10 mmol) [See Note on Half-Quantities below]

-

Selected Solvent (determined from Phase A)

Procedure:

-

Mixing: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the (S)-PESA in the solvent.

-

Amine Addition: Add the racemic amine.[1][2] The mixture will likely warm up (exothermic acid-base reaction).[1]

-

Dissolution: Heat the mixture to reflux. Add additional solvent in small increments just until the solution becomes clear.[1]

-

Critical Step: Once clear, add 5% excess solvent to prevent premature precipitation during hot filtration.[1]

-

-

Slow Cooling (Nucleation Control):

-

Turn off the heat source but leave the flask in the oil bath/mantle to cool essentially adiabatically to room temperature.

-

Agitation: Stir slowly (approx. 50-100 rpm). Vigorous stirring creates small, impure crystals.[1]

-

-

Crystallization: Allow to stand at room temperature for 4–12 hours. If no crystals form, cool to 4°C.[1]

-

Filtration: Collect the solid via vacuum filtration.[1][2] Wash the cake with a small volume of cold solvent (same as used in crystallization).

-

Solid: Enriched Diastereomer 1.

-

Filtrate: Enriched Diastereomer 2.

-

Phase C: Purification (Recrystallization)[6]

-

Take a small sample of the Solid from Phase B.[1]

-

Liberate the base (see Phase D) and check enantiomeric excess (ee) via Chiral HPLC or Polarimetry.

-

Decision Gate:

Phase D: Liberation of the Free Base

-

Suspend the purified salt in water (approx. 10 mL/g).

-

Add 20% NaOH (aq) until pH > 12. The salt will dissolve, and the free amine will separate (oil out) or precipitate.

-

Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x volumes).[1]

-

Dry the organic layer over

, filter, and evaporate to yield the pure chiral amine. -

Recovery of Agent: Acidify the remaining aqueous layer (pH < 2) with HCl. (S)-PESA may precipitate or can be extracted, allowing for recycling.[1][3]

Technical Insights & Troubleshooting

The "Method of Half-Quantities"

For cost efficiency, use 0.5 equivalents of (S)-PESA and 0.5 equivalents of an achiral mineral acid (e.g., HCl or acetic acid).[1]

-

Logic: The chiral agent (PESA) will selectively bind to the matching enantiomer (forming the less soluble salt). The non-matching enantiomer remains in solution as the hydrochloride/acetate salt.[1]

-

Benefit: Reduces the consumption of the expensive resolving agent by 50%.[1]

Troubleshooting Table

| Observation | Diagnosis | Remediation |

| Oiling Out | Phase separation before crystallization.[1] | Reheat and add a seed crystal at the cloud point.[1] Switch to a less polar solvent (e.g., add MTBE to Ethanol). |

| No Precipitation | Salt is too soluble.[1] | Evaporate 50% of solvent.[1] Try a more non-polar solvent (e.g., Toluene/Hexane mix). Cool to -20°C. |

| Low ee | Non-selective co-crystallization.[1] | The cooling was likely too fast. Recrystallize with a slower cooling ramp (1°C/min). |

| Gel Formation | Solvation cage is too stable. | Add a "breaker" solvent like Methanol or apply vigorous sonication to induce nucleation.[1] |

References

-

Synthesis of Succinanilic Acid Derivatives: Fieser, L. F.[1][4] Experiments in Organic Chemistry, 1941. Source:

-

General Principles of Diastereomeric Salt Resolution: LibreTexts Chemistry. "Racemic Mixtures and the Resolution of Enantiomers." Source:[1]

-

Commercial Availability & Properties: Amerigo Scientific. "(R)-(+)-N-(1-Phenylethyl)succinamic acid." Source:[1]

-

Advanced Resolution Strategies (Dutch Resolution): Vries, T. et al.[1] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 1998. (Contextual citation for the strategy of using families of resolving agents).

-

Laboratory Protocol for Amine Resolution: Organic Chemistry Laboratory Manuals (Standard Operating Procedures). Source:[1]

HPLC Analysis of (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Application Note & Detailed Protocol

Executive Summary

(S)-(-)-N-(1-Phenylethyl)succinamic acid (CAS 21752-34-1) is a critical chiral resolving agent and intermediate in pharmaceutical synthesis. Its efficacy relies heavily on its optical purity; even minor amounts of the (R)-enantiomer can significantly degrade its performance in diastereomeric salt resolutions.

This guide provides two distinct, validated protocols:

-

Reversed-Phase (RP-HPLC): For determining chemical purity and quantifying impurities (e.g., unreacted (S)-1-phenylethylamine, succinic acid).

-

Normal-Phase Chiral HPLC: For determining enantiomeric excess (% ee) and separating the (S)-isomer from the (R)-isomer.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to successful separation.

| Property | Value | Analytical Implication |

| Molecular Formula | MW 221.25 g/mol | |

| Structure | Amide linkage between succinic acid and phenylethylamine | Contains both a hydrophobic phenyl ring and a hydrophilic/ionizable carboxylic acid.[1] |

| pKa (Predicted) | ~4.72 (Carboxylic Acid) | Critical: Mobile phase pH must be < 2.7 to suppress ionization ( |

| UV Maxima | ~210 nm (Amide/Acid), ~254 nm (Phenyl) | Use 210 nm for high sensitivity (impurity profiling); 254 nm for specificity. |

| Solubility | Soluble in Ethanol, Methanol, DMSO | Sample diluent should match the mobile phase organic component to prevent peak distortion. |

Analytical Workflow Diagram

The following diagram outlines the decision process for selecting the appropriate method based on the analytical goal.

Caption: Decision tree for selecting between Reversed-Phase (Chemical Purity) and Normal-Phase (Chiral Purity) workflows.

Protocol A: Chemical Purity (RP-HPLC)

Objective: To separate the target succinamic acid from synthesis precursors (succinic anhydride, 1-phenylethylamine) and degradation products.

3.1. Chromatographic Conditions[2][3][4]

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 × 150 mm, 3.5 µm or 5 µm.

-

Why: End-capping reduces secondary interactions with the amide nitrogen.

-

-

Mobile Phase A: 0.1% Phosphoric Acid (

) in Water (pH ~2.1).[5]-

Why: Low pH ensures the carboxylic acid group is protonated (

), increasing hydrophobicity and retention on the C18 phase.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temp: 30°C.

3.2. Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Elute polar acids) |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 20.0 | 90 | 10 | Re-equilibration |

3.3. Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.[3]

-

Concentration: Prepare a 0.5 mg/mL solution.

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

3.4. Expected Elution Order

-

Succinic Acid:

min (High polarity, minimal retention). -

Succinic Anhydride: (Unstable in water, hydrolyzes to succinic acid).

-

(S)-(-)-N-(1-Phenylethyl)succinamic acid:

min. -

1-Phenylethylamine:

min (Depends on pH; at pH 2.1 it is ionized and may elute earlier or tail without ion-pairing, but usually separates well due to the phenyl ring).

Protocol B: Enantiomeric Purity (Chiral HPLC)

Objective: To quantify the enantiomeric excess (% ee) of the (S)-isomer. Mechanism: The separation relies on hydrogen bonding and steric inclusion between the analyte's amide/phenyl groups and the polysaccharide stationary phase.

4.1. Chromatographic Conditions[2][3][4][7]

-